

Application Notes and Protocols for Sp-8-CPT-cAMPS in Cellular Treatment

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Compound of Interest

Compound Name: *Sp-8-CPT-cAMPS*

Cat. No.: *B10765347*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sp-8-CPT-cAMPS**, a potent and selective activator of cAMP-dependent protein kinase A (PKA), for in vitro cell-based assays. This document includes recommended concentrations, detailed experimental protocols, and a visual representation of the associated signaling pathway.

Introduction

Sp-8-CPT-cAMPS is a lipophilic and membrane-permeant analog of cyclic adenosine monophosphate (cAMP).[1] Its structure allows for efficient crossing of the cell membrane and resistance to degradation by phosphodiesterases, ensuring sustained activation of the PKA pathway.[1][2] This compound is a valuable tool for investigating the downstream effects of PKA activation in various cellular processes, including gene expression, cell cycle regulation, and apoptosis.[3][4]

Data Presentation: Recommended Concentrations

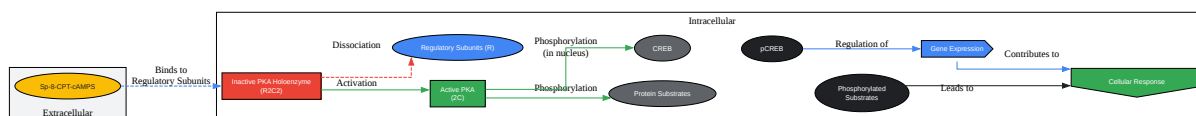
The optimal concentration of **Sp-8-CPT-cAMPS** can vary significantly depending on the cell type, the duration of treatment, and the specific biological endpoint being investigated. The following table summarizes concentrations and their observed effects as reported in the literature.

Cell Type	Concentration	Incubation Time	Observed Effect
Vascular Smooth Muscle Cells	100 μ M	24 hours	Enhanced IL-1 β -stimulated nitrite release.
Rat Aortic Smooth Muscle Cells	100 μ M	24 hours	Increased IL-1 β -induced expression of iNOS protein.
Guinea-pig Trachealis	10 μ M	30 minutes	Exhibited anti-spasmogenic activity.
Murine S49 Lymphoma Cells	Not Specified	2, 6, and 24 hours	Altered expression of approximately 4,500 genes at 24 hours.
HL-60 Human Promyelocytic Leukemia Cells	Not Specified	96 hours	Effects on cell cycle kinetics.
Chronic Myelogenous Leukemia (CML) Bone Marrow Cells	100 μ M	24-48 hours	Selective purging of Philadelphia Chromosome positive cells.
t(11;17) Acute Promyelocytic Leukemia (APL) Murine Model	Not Specified	Not Specified	Enhanced cellular differentiation and improved gene trans-activation by ATRA.

Signaling Pathway

Sp-8-CPT-cAMPS selectively activates Protein Kinase A (PKA). The canonical cAMP signaling pathway, which is mimicked by **Sp-8-CPT-cAMPS**, is initiated by the binding of an extracellular signal to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. **Sp-8-CPT-cAMPS** bypasses the need for GPCR activation and directly activates PKA.

The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP, or in this case **Sp-8-CPT-cAMPS**, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates in the cytoplasm and nucleus, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulate gene expression.



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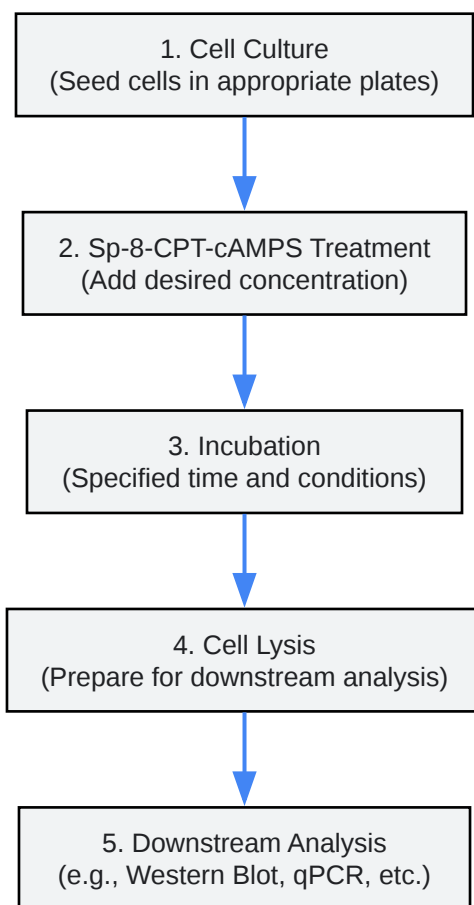
Caption: Sp-8-CPT-cAMPS signaling pathway leading to cellular responses.

Experimental Protocols

The following are generalized protocols for treating cells with **Sp-8-CPT-cAMPS** and subsequent analysis. It is crucial to optimize these protocols for your specific cell line and experimental goals.

General Workflow for Cell-Based Assays

A typical workflow for a cell-based assay involving **Sp-8-CPT-cAMPS** treatment is outlined below.



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References

- 1. Sp-8-CPT-cAMPS BIOLOG Life Science Institute [biolog.de]
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- 3. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
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